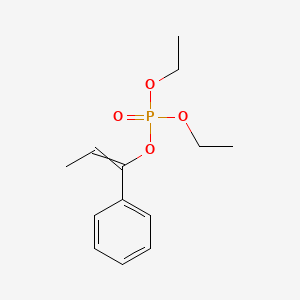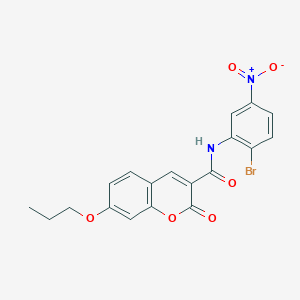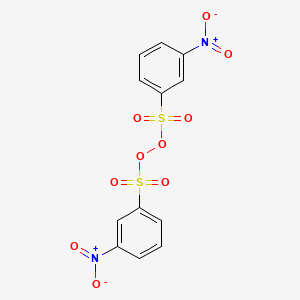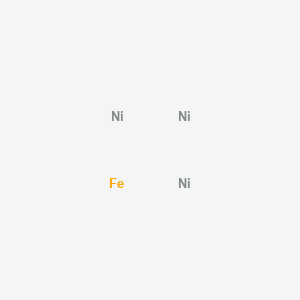
Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester is a chemical compound with the molecular formula C12H14O5 It is known for its unique structure, which includes an oxirane ring and a dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable epoxide precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate purification steps, such as crystallization or chromatography, to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester involves its interaction with molecular targets and pathways in biological systems. The oxirane ring can react with nucleophiles in proteins and DNA, leading to potential biological effects. The dimethoxyphenyl group may also contribute to its activity by interacting with specific receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-, ethyl ester
- Methyl 2-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylate
Uniqueness
Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester is unique due to its specific combination of an oxirane ring and a dimethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial processes.
Propriétés
Numéro CAS |
13605-37-3 |
|---|---|
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
methyl 3-(3,4-dimethoxyphenyl)-2-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O5/c1-13(12(14)17-4)11(18-13)8-5-6-9(15-2)10(7-8)16-3/h5-7,11H,1-4H3 |
Clé InChI |
PRRYFHCYWNCYEL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)C2=CC(=C(C=C2)OC)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







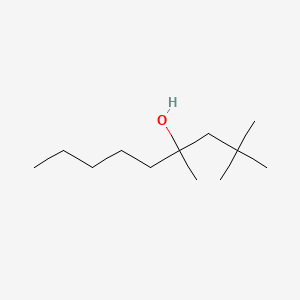
![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)


